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Compound of Interest

Compound Name: ONO 207

Cat. No.: B15569421

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational BET bromodomain inhibitor
ODM-207, potentially referred to as ONO 207, against other agents in its class. The information
is compiled from publicly available preclinical and clinical data to assist researchers in
evaluating its performance and potential.

Executive Summary

ODM-207 is an orally bioavailable, potent, and selective inhibitor of the Bromodomain and
Extra-Terminal (BET) family of proteins.[1][2] It has demonstrated anti-proliferative effects in
various cancer models, including estrogen receptor-positive (ER+) breast cancer and
castration-resistant prostate cancer.[3] A first-in-human Phase 1 clinical trial has evaluated its
safety, pharmacokinetics, and preliminary anti-tumor activity in patients with selected solid
tumors.[4][5] This guide will compare the available data for ODM-207 with other notable BET
inhibitors that have published clinical trial results.

Data Presentation
Table 1: Preclinical Activity of ODM-207
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Parameter Value Cell Line/Model Source
IC50 (BRD4 BD1) 116 nM Biochemical Assay
IC50 (BRDA4 full _ _
89 nM Biochemical Assay
length)
IC50 (BRD3 BD1) 86 nM Biochemical Assay
IC50 (BRD2 BD1) 61 nM Biochemical Assay
IC50 (BRDT BD1) 89 nM Biochemical Assay
ER+ Breast Cancer
Effect on Cell Cycle GO0/G1 Phase Arrest ] [6]
Cell Lines
Enzalutamide-
) ] Tumor Growth resistant 22Rv1
In Vivo Efficacy o [7]
Inhibition Prostate Cancer
Xenograft
ER+ Patient-Derived
) ] Tumor Growth
In Vivo Efficacy Breast Cancer [6]

Suppression

Xenograft

Table 2: Comparison of Clinical Trial Data for Selected

BET Inhibitors
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ODM-207

ZEN-3694

BMS-986158

Trial Phase

Phase 1

Phase 1b/2
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Patient Population

Selected Solid Tumors
(including castrate-

resistant prostate

Metastatic Castration-
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Cancer (in
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Solid Tumors
(including ovarian

cancer and NUT

cancer) ) carcinoma)
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(DLT)
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anemia, fatigue,
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Common Adverse

Thrombocytopenia,

asthenia, nausea,

Visual disturbances,
nausea, fatigue,

decreased appetite,

Diarrhea,

Events anorexia, diarrhea, . thrombocytopenia
] - dysgeusia,
fatigue, vomiting ]
thrombocytopenia
_ ) Not reported as 2 partial responses
Efficacy No partial or complete o )
monotherapy in this (ovarian cancer, NUT
(Monotherapy) responses observed ) )
trial carcinoma)
) ) o Clinical benefit rate of ) o
Efficacy Not applicable in this ] o Not applicable in this
S ) 35% in combination )
(Combination) trial ) ) trial
with enzalutamide
Maximum Tolerated o 4.5 mg starting dose
2 mg/kg Not explicitly stated ) ) )
Dose (MTD) in responding patients
o ) N Not explicitly stated in
Clinical Trial Identifier NCT03035591 NCT02711956
search results
Source [3B1141[5] [8] [9]

Experimental Protocols

Detailed experimental protocols for the cited studies are often found in the supplementary

materials of the publications. The following are representative protocols for the key experiments
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mentioned.

In Vitro Cell Proliferation and IC50 Determination (MTT
Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability
and determining its half-maximal inhibitory concentration (1C50).

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.qg.,
5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5%
CO2.

o Compound Treatment: The following day, the culture medium is replaced with fresh medium
containing serial dilutions of the BET inhibitor (e.g., ODM-207). A vehicle control (e.g.,
DMSO) is also included.

 Incubation: The plates are incubated for a specified period, typically 72 hours.

o MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will
reduce the yellow MTT to purple formazan crystals.

» Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,
DMSO or a detergent-based solution).

o Absorbance Reading: The absorbance of each well is measured using a microplate reader at
a wavelength of 570 nm.

» Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The
IC50 value is determined by plotting the cell viability against the logarithm of the drug
concentration and fitting the data to a sigmoidal dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo
Efficacy

PDX models involve the implantation of tumor tissue from a patient into an immunodeficient
mouse, providing a more clinically relevant model for testing anti-cancer agents.
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e Tumor Implantation: Fresh tumor tissue obtained from a patient is surgically implanted
subcutaneously into immunodeficient mice (e.g., NOD-scid IL2ZRgamma-null mice).

e Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm§),
they are harvested and can be serially passaged into new cohorts of mice for expansion.

o Treatment Study: When tumors in the experimental cohort reach a palpable size (e.g., 100-
200 mm?), the mice are randomized into treatment and control groups.

e Drug Administration: The investigational drug (e.g., ODM-207) is administered to the
treatment group according to the desired dose and schedule (e.g., oral gavage daily). The
control group receives a vehicle control.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
maximum size or at a specified time point.

o Data Analysis: Tumor growth curves are plotted for each group, and the anti-tumor efficacy is
assessed by comparing the tumor growth inhibition between the treated and control groups.

Phase 1 Clinical Trial Desigh and Assessments

Phase 1 trials are the first-in-human studies designed to primarily assess the safety and
tolerability of a new drug and to determine the recommended Phase 2 dose (RP2D).

o Study Design: A common design is the 3+3 dose escalation scheme. A cohort of 3 patients
receives a starting dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the
next cohort of 3 patients receives a higher dose. If one of the three patients experiences a
DLT, three more patients are enrolled at that dose level. The maximum tolerated dose (MTD)
is defined as the dose level at which no more than one of six patients experiences a DLT.

» Patient Population: Patients with advanced solid tumors who have exhausted standard
treatment options are typically enrolled.
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o Safety and Tolerability Assessment: Patients are closely monitored for adverse events (AES),
which are graded according to the Common Terminology Criteria for Adverse Events
(CTCAE). DLTs are predefined severe AEs that are considered unacceptable.

o Pharmacokinetic (PK) Assessment: Blood samples are collected at multiple time points after
drug administration to determine the drug's absorption, distribution, metabolism, and
excretion (ADME) profile.

o Preliminary Efficacy Assessment: Tumor response is typically assessed every 6-8 weeks
using imaging techniques (e.g., CT or MRI) and evaluated based on the Response
Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][2][3][4][9]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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